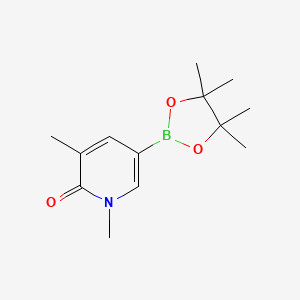

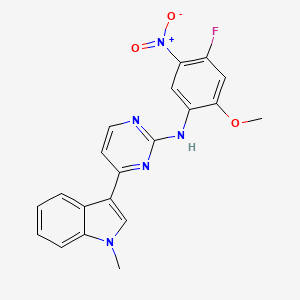

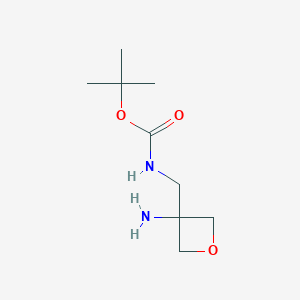

![molecular formula C15H20ClN3OS B1402436 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride CAS No. 1361112-66-4](/img/structure/B1402436.png)

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride

Vue d'ensemble

Description

The compound “3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride” is a complex organic molecule. It contains several functional groups including an amide, a pyridine ring, and a thieno ring. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, a type of nitrogen heterocycle, is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, protodeboronation is a common reaction involving alkyl boronic esters .Applications De Recherche Scientifique

Preparation Methods

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including a variety of 2,4,5-trisubstituted derivatives, was demonstrated by Santilli et al. (1971). This method involves direct formation and displacement reactions to create amino derivatives and reaction with acetylating agents for product diversification Santilli, Kim, & Wanser, 1971.

Volochnyuk et al. (2010) synthesized a library of fused pyridine-4-carboxylic acids, including thieno[2,3-b]pyridines, by a Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles. This library underwent standard combinatorial transformations such as amide coupling and esterification, as well as heterocyclizations Volochnyuk et al., 2010.

Heterocyclic Compound Formation

Al-Sehemi and Bakhite (2005) detailed the synthesis of new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moiety. Their work included the formation of oxazinone derivatives and pyrimidinone derivatives through reactions of amino-cycloalka[e]thieno[2,3-b]pyridine-2-carboxamides and amides with various reagents Al‐Sehemi & Bakhite, 2005.

El-Meligie et al. (2020) used 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. They explored various cyclization methods to create these compounds El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020.

Reactions with Other Compounds

Dotsenko et al. (2020) studied the reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin, revealing moderate antidote effects against herbicides for specific compounds Dotsenko, Muraviev, Lukina, Strelkov, Aksenov, Aksenova, Krapivin, & Dyadyuchenko, 2020.

Chigorina et al. (2019) described the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, detailing their reactions with various reagents to form heterocyclization products. They also performed in silico analysis of the biological activity of the synthesized compounds Chigorina, Bespalov, & Dotsenko, 2019.

Wagner et al. (1993) synthesized N-(2-alkoxycarbonyl-thieno[2,3-b]pyrid-3-yl)oxalamide acid alkylester and other derivatives, exploring their antinaphylactic activity Wagner, Leistner, Vieweg, Krasselt, Prantz, 1993.

Propriétés

IUPAC Name |

3-[4-(aminomethyl)cyclohexyl]thieno[2,3-b]pyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS.ClH/c16-8-9-3-5-10(6-4-9)12-11-2-1-7-18-15(11)20-13(12)14(17)19;/h1-2,7,9-10H,3-6,8,16H2,(H2,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJSGGFJFKFLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C2=C(SC3=C2C=CC=N3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

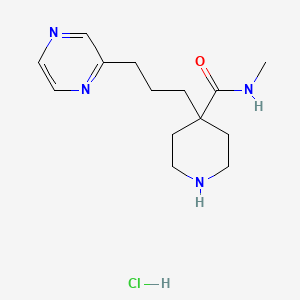

![1-[3-[5-[(2-Methoxyphenyl)methyl]-1,3-oxazol-2-yl]piperidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B1402353.png)

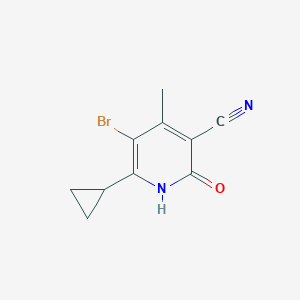

![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)

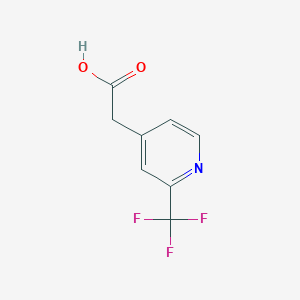

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)